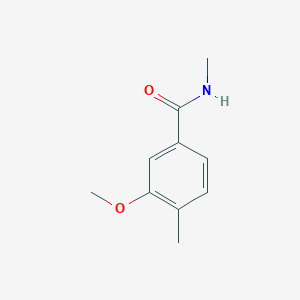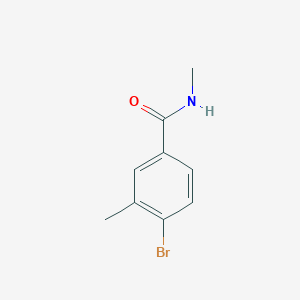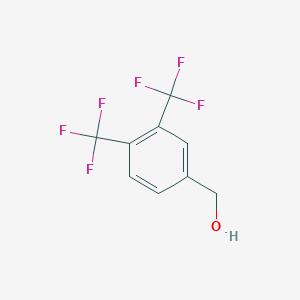
1-Ethyl-4-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-4-methyl-1H-indole-2-carboxylic acid” is a derivative of indole-2-carboxylic acid . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H11NO2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole-2-carboxylic acid derivative was proved to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group obviously chelated the two Mg2+ ions within the active site of integrase .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
The synthesis of indole derivatives, including 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, has been a significant area of interest in organic chemistry due to the widespread applications of indoles in pharmaceuticals, agrochemicals, and materials science. The review by Taber and Tirunahari (2011) provides a comprehensive framework for classifying indole synthesis methods, highlighting the diversity and complexity of approaches used to create indole compounds. This classification aids in understanding the synthetic pathways and could potentially encompass the synthesis of this compound, emphasizing the strategic approaches to indole construction and their implications in drug development and other scientific applications (Taber & Tirunahari, 2011).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) serves as a pivotal building block in the synthesis of various chemicals, demonstrating the versatility of carboxylic acids in drug synthesis. Zhang et al. (2021) discuss the role of LEV and its derivatives in synthesizing drugs, including those related to cancer treatment and medical materials. This review underscores the significance of carboxylic acid derivatives in medicinal chemistry, offering insights into how this compound could be utilized in creating value-added pharmaceuticals. The ability of LEV to form derivatives that can specifically be used in drug synthesis highlights the broader potential of carboxylic acid derivatives, like this compound, in the development of novel therapeutics (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including indole-derived acids, have been studied for their impact on biocatalysts in microbial fermentation processes. Jarboe et al. (2013) review how carboxylic acids like this compound can inhibit microbes used in the production of biofuels and biorenewable chemicals. Understanding the inhibitory effects of these acids on microbial cells can lead to strategies to enhance microbial tolerance and fermentation efficiency, highlighting the importance of carboxylic acids in industrial biotechnology applications (Jarboe et al., 2013).
Mecanismo De Acción
Target of Action
Indole derivatives, such as 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit viral replication in the case of antiviral activity, or they can disrupt cancer cell proliferation in the case of anticancer activity. The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The result of the action of this compound would be the modulation of the functions of its target receptors, leading to changes in cellular activities . These changes could potentially result in therapeutic effects, such as the inhibition of viral replication or the disruption of cancer cell proliferation.
Propiedades
IUPAC Name |
1-ethyl-4-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-6-4-5-8(2)9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJADBJNRMTDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC(=C2C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)


![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)

